molecular formula C13H22O2 B5153500 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol CAS No. 127897-43-2

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol

Cat. No.: B5153500
CAS No.: 127897-43-2
M. Wt: 210.31 g/mol
InChI Key: YPIOECZVNPAIKU-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol is a complex organic compound with a unique structure that includes a tetrahydropyran ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol can be achieved through multiple synthetic routes. One common method involves the cyclization of 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol using (+)-10-camphorsulfonic acid (CSA) as a catalyst . This reaction proceeds under mild conditions and yields the desired product with high enantiopurity.

Another approach involves the lipase-mediated resolution of racemic this compound. This method utilizes enzymes such as Novozym® 435 lipase and lipase AK to selectively acetylate one enantiomer, allowing for the separation and purification of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of industrial intermediates such as dehydrolinalool can streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in stereoselective reactions, influencing the formation of specific enantiomers. Enzymes such as lipases play a crucial role in mediating these reactions, facilitating the selective acetylation or hydrolysis of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol is unique due to its combination of a tetrahydropyran ring and an alkyne group, which imparts distinct reactivity and potential for stereoselective synthesis. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-11(2,14)9-10-13(5)8-6-7-12(3,4)15-13/h14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOECZVNPAIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165896
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127897-43-2
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127897-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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